molecular formula C9H13ClN4O B12269392 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}acetamide

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}acetamide

Cat. No.: B12269392
M. Wt: 228.68 g/mol
InChI Key: ZXUTXTPJRXCIBL-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}acetamide is a synthetic organic compound that features a pyrazole ring, an azetidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine, which is then cyclized with an appropriate diketone to form the 4-chloro-1H-pyrazole.

    Azetidine ring formation: The azetidine ring can be synthesized by reacting an appropriate amine with a halogenated compound under basic conditions.

    Coupling of the pyrazole and azetidine rings: The 4-chloro-1H-pyrazole is then coupled with the azetidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Acetamide formation: Finally, the coupled product is reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrazole: Shares the pyrazole ring structure but lacks the azetidine and acetamide groups.

    Azetidine-1-acetamide: Contains the azetidine and acetamide groups but lacks the pyrazole ring.

    N-(4-chlorophenyl)acetamide: Contains the acetamide group and a chlorinated aromatic ring but lacks the pyrazole and azetidine rings.

Uniqueness

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}acetamide is unique due to its combination of the pyrazole, azetidine, and acetamide groups, which confer specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

Molecular Formula

C9H13ClN4O

Molecular Weight

228.68 g/mol

IUPAC Name

2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]acetamide

InChI

InChI=1S/C9H13ClN4O/c10-8-1-12-14(5-8)4-7-2-13(3-7)6-9(11)15/h1,5,7H,2-4,6H2,(H2,11,15)

InChI Key

ZXUTXTPJRXCIBL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC(=O)N)CN2C=C(C=N2)Cl

Origin of Product

United States

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